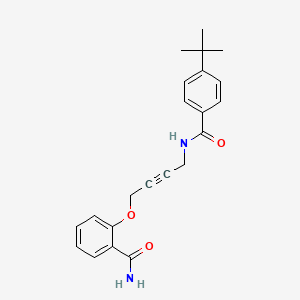

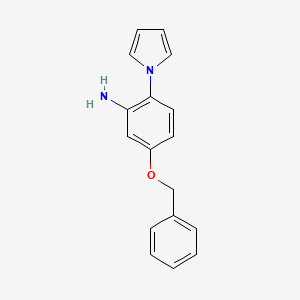

![molecular formula C19H20N2O4 B2878457 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922924-30-9](/img/structure/B2878457.png)

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a pyrrolidine ring, which is a type of nitrogen-containing five-membered ring . Pyrrolidine rings are found in many biologically active compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and pyrrolidine functional groups. The benzamide group could potentially undergo hydrolysis, forming a carboxylic acid and an amine . The pyrrolidine ring could potentially undergo various reactions depending on the conditions .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery

Research into compounds structurally similar to 2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide often focuses on their synthesis and potential as therapeutic agents. For example, Nimbalkar et al. (2018) explored the ultrasound-assisted synthesis of benzamide derivatives showing promising anti-tubercular activity, emphasizing the role of such compounds in drug discovery against Mycobacterium tuberculosis (Nimbalkar et al., 2018). Similarly, Högberg et al. (1990) synthesized benzamide compounds with antidopaminergic properties, highlighting their potential as antipsychotic agents (Högberg et al., 1990).

Advanced Materials

In the realm of materials science, compounds with similar structures are investigated for their potential in creating advanced materials. Hsiao et al. (2000) discussed the synthesis and properties of ortho-linked polyamides, derived from similar ether-carboxylic acids, which are noncrystalline, soluble in polar solvents, and have significant thermal stability (Hsiao et al., 2000). Chang et al. (2008) presented aromatic polyamides with pendent dimethoxy-substituted units, showing excellent solubility and thermal stability, with potential applications in electrochromic devices (Chang et al., 2008).

Pharmacological Research

Bhat et al. (2016) synthesized novel benzoyl-dihydropyrimidine derivatives targeting cancer stem cells, demonstrating the versatility of similar compounds in oncological research (Bhat et al., 2016). This study underscores the potential of benzamide derivatives in developing anticancer therapies by selectively inhibiting cancer stem cells.

Chemical Synthesis Techniques

Kim and Misco (1985) explored new oxidatively removable carboxy protecting groups, where derivatives of dimethoxybenzyl esters, akin to the structure of interest, are efficiently oxidized to generate carboxylic acids, illustrating the importance of such compounds in synthetic chemistry (Kim and Misco, 1985).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit chitin synthesis . Chitin is a crucial component of the exoskeleton in many insects and fungi, making it a common target for pesticides and antifungal agents .

Mode of Action

Based on the structure-activity relationship of similar compounds, it’s plausible that it inhibits chitin synthesis . The inhibition likely occurs through the compound binding to the active site of the enzyme responsible for chitin synthesis, thereby preventing the enzyme from catalyzing its reaction .

Biochemical Pathways

The inhibition of chitin synthesis disrupts the formation of the exoskeleton in insects and the cell walls in fungi . This disruption can lead to the death of these organisms, making the compound potentially useful as a pesticide or antifungal agent .

Propiedades

IUPAC Name |

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTPEIYVZJWLCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

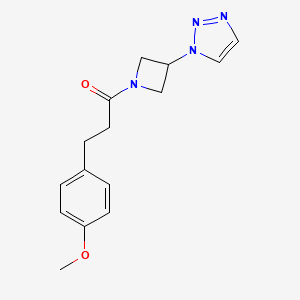

![3-(3-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2878377.png)

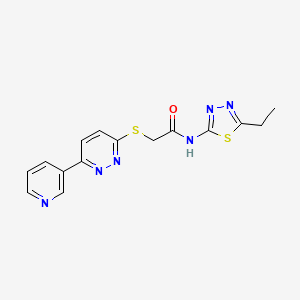

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)

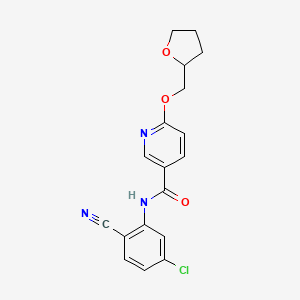

![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)

![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)

![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)

![N4-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2878393.png)

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)